N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H14N2O5 and its molecular weight is 362.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of functionally substituted benzisoxazoles, including derivatives like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, showcases the importance of these heterocycles in pharmacology due to their diverse activities. The synthesis methods provide a basis for preparing a series of substituted benzoxazoles, highlighting the versatility of these compounds in chemical synthesis and potential drug design (Khodot & Rakitin, 2022).
- The conformational analysis of compounds like N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, through crystallographic studies, reveals the relative orientation of planar fragments within the molecule. This understanding is crucial for predicting the interaction of such compounds with biological targets, aiding in the design of more effective molecules (Soares-Sobrinho et al., 2008).
Potential Applications
- The development of corrosion inhibitors from acetamide and isoxazole derivatives signifies the application of such compounds in material science. By preventing corrosion in metallic structures, these compounds contribute to the longevity and durability of materials used in various industries (Yıldırım & Cetin, 2008).
- In medicinal chemistry, compounds like MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplify the therapeutic potential of benzodioxolyl derivatives. Such compounds are instrumental in the pharmacological characterization of receptor subtypes, paving the way for targeted therapeutic agents (Baraldi et al., 2004).
- The synthesis and evaluation of benzothiazole derivatives for their antitumor activity underscore the relevance of heterocyclic compounds in cancer research. These compounds, through structure-activity relationship studies, contribute to the discovery of new anticancer agents with improved efficacy and selectivity (Yurttaş, Tay, & Demirayak, 2015).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-20(21-13-5-6-16-17(8-13)25-11-24-16)10-14-9-19(27-22-14)18-7-12-3-1-2-4-15(12)26-18/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFQZVIGJUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.